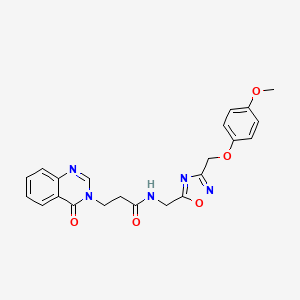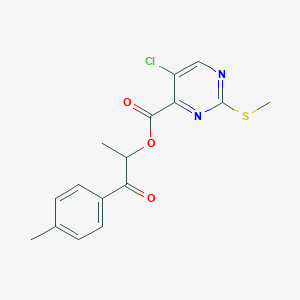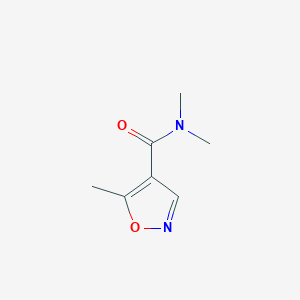
4,6-Dichloro-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-ethylpyrimidine is a chemical compound with the molecular formula C6H6Cl2N2 . It has a molecular weight of 177.03 and is typically in liquid form .
Synthesis Analysis
The synthesis of 4,6-Dichloro-5-ethylpyrimidine involves several stages . One method starts with 5-ethyl-4,6-dihydroxy-pyrimidine and uses phosphorus oxychloride to induce a reaction at reflux for 1 hour .Molecular Structure Analysis
The InChI code for 4,6-Dichloro-5-ethylpyrimidine is 1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dichloro-5-ethylpyrimidine are not detailed in the search results, pyrimidines in general are known to participate in a wide range of reactions .Physical And Chemical Properties Analysis
4,6-Dichloro-5-ethylpyrimidine has a melting point of 56-60 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is generally in liquid form .Scientific Research Applications
Central Building Block for Pharmacological Applications
Diazine alkaloid, a widespread two-nitrogen containing compound in nature, constitutes a central building block for a wide range of pharmacological applications . 4,6-Dichloro-5-ethylpyrimidine, being a pyrimidine derivative, falls under this category .
Anticancer Applications
Pyrimidine derivatives, including 4,6-Dichloro-5-ethylpyrimidine, have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal properties. This makes 4,6-Dichloro-5-ethylpyrimidine a potential candidate for the development of new antimicrobial and antifungal agents.
Cardiovascular and Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive properties . This suggests that 4,6-Dichloro-5-ethylpyrimidine could potentially be used in the treatment of cardiovascular diseases and hypertension.
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that 4,6-Dichloro-5-ethylpyrimidine could potentially be used in the treatment of inflammation and pain.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests that 4,6-Dichloro-5-ethylpyrimidine could potentially be used in the treatment of diabetes.
Synthesis of Other Compounds
4,6-Dichloro-5-ethylpyrimidine can be used as a starting material in the synthesis of other compounds . For example, it can be used in the synthesis of 4-amino-5-methoxy-6-chloropyrimidine .
Antiviral Applications
Pyrimidine derivatives have been reported to exhibit anti-HIV properties . This suggests that 4,6-Dichloro-5-ethylpyrimidine could potentially be used in the treatment of HIV.
Safety And Hazards
The safety information for 4,6-Dichloro-5-ethylpyrimidine includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Future Directions
properties
IUPAC Name |
4,6-dichloro-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNUWPUTQXUXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)








![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)